molecular formula C10H8N2O2 B3034663 (2E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enamide CAS No. 203508-98-9

(2E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enamide

Cat. No.: B3034663
CAS No.: 203508-98-9
M. Wt: 188.18 g/mol
InChI Key: ASUZMZDJWZMTJV-VMPITWQZSA-N
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Description

(2E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enaminonitriles This compound is characterized by the presence of a cyano group and a hydroxyphenyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enamide typically involves the condensation of 2-hydroxybenzaldehyde with cyanoacetamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the enaminonitrile structure. The reaction mixture is often refluxed in a suitable solvent like ethanol or methanol to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ether or ester derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

(2E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential enzymes. In the context of anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enamide
  • (2E)-2-cyano-N,3-bis(2-hydroxyphenyl)prop-2-enamide

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both a cyano group and a hydroxyphenyl group. This combination imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

IUPAC Name

(E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-6-8(10(12)14)5-7-3-1-2-4-9(7)13/h1-5,13H,(H2,12,14)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUZMZDJWZMTJV-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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